Tolbutamide
Overview
Description
Tolbutamide is a sulfonylurea antidiabetic drug, and is one of the most widely used oral hypoglycemic agents. It is used to treat type 2 diabetes mellitus, which is characterized by an inability to produce or respond to the hormone insulin. Tolbutamide acts by stimulating the release of insulin from the pancreas, thereby lowering blood glucose levels.
Scientific research applications
1. Impact on Albumin Conformation and Glycation
Tolbutamide, a first-generation sulfonylurea drug for type 2 diabetes, has been shown to induce conformational changes in albumin, a model protein. This binding increases the solvent accessibility of lysine residues, which are hotspots for glycation. Consequently, tolbutamide enhances albumin glycation, posing potential risks if used over prolonged periods (Bansode et al., 2015).
2. Proteomics Insights into Hepatotoxicity
Research utilizing proteomics techniques on primary hepatocytes treated with tolbutamide revealed insights into its hepatotoxic effects. The study identified molecular pathways and proteins responding to cellular toxicity, including upregulated xenobiotic cytochrome P450 (CYP) proteins and markers of oxidative stress/antioxidant response, which provided new insights into tolbutamide-induced hepatotoxicity (Cho et al., 2012).
3. Role in Mediating Teratogenesis
A study examining the effects of tolbutamide on embryonic development found a concentration-dependent decrease in growth and development parameters. The increase in apoptosis in embryonic tissues might be related to the heightened risk of congenital malformations, suggesting a potential involvement of apoptosis in tolbutamide-induced teratogenesis (Singh et al., 2012).
4. Metabolic Pathways in Chimeric Mice
Research on chimeric mice with human hepatocytes (humanized-liver mice) revealed that methyl-hydroxylation and subsequent oxidation to carboxylic acid is a major metabolic pathway for tolbutamide. These findings suggest humanized-liver mice as a suitable model for studying tolbutamide metabolism, particularly for understanding the oxidative metabolism by multiple drug-metabolizing enzymes (Uehara et al., 2021).
5. Enhanced Insulin Secretion via Nanoparticles
A study focused on enhancing tolbutamide's therapeutic efficacy through its delivery in gum xanthan-stabilized gold nanoparticles. These nanoparticles significantly enhanced tolbutamide's insulin secretion potentials compared to the simple drug solution, indicating the efficiency of this nano-carrier system in achieving higher therapeutic efficacy (Imran et al., 2018).
6. Neurochemical and Electrophysiological Effects
Research exploring tolbutamide's effects in the rat ventral tegmental area and prefrontal cortex indicated potential impacts on the sulphonylureas receptors, with implications for non-insulin-dependent diabetes mellitus management. This study contributes to understanding tolbutamide's broader neurochemical and electrophysiological effects (Omoloye & Gronier, 2018).
properties
IUPAC Name |
1-butyl-3-(4-methylphenyl)sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRGJRBPOGGCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Record name | TOLBUTAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21120 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021359 | |
Record name | Tolbutamide | |
Source | EPA DSSTox | |
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Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tolbutamide appears as white crystals. (NTP, 1992), Solid | |
Record name | TOLBUTAMIDE | |
Source | CAMEO Chemicals | |
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Record name | Tolbutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 61 °F (NTP, 1992), SOL IN ALC & CHLOROFORM; FREELY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER /SODIUM SALT/, DISSOLVES READILY IN AQ NAOH TO FORM SODIUM DERIV, SOL IN ETHANOL, CHLOROFORM; FREELY IN DIMETHYL CARBONATE; INSOL IN WATER, Sol in ethanol, ethyl ether, and chloroform., In water, 109 mg/l @ 37 °C, 2.02e-01 g/L | |
Record name | SID855782 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | TOLBUTAMIDE | |
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Record name | Tolbutamide | |
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Record name | TOLBUTAMIDE | |
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Record name | Tolbutamide | |
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Density |
1.245 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.245 g/cu cm @ 25 °C | |
Record name | TOLBUTAMIDE | |
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Record name | TOLBUTAMIDE | |
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Mechanism of Action |
Sulfonylureas lower blood glucose in patients with NIDDM by directly stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue by an unknown process that involves a sulfonylurea receptor (receptor 1) on the beta cell. Sulfonylureas inhibit the ATP-potassium channels on the beta cell membrane and potassium efflux, which results in depolarization and calcium influx, calcium-calmodulin binding, kinase activation, and release of insulin-containing granules by exocytosis, an effect similar to that of glucose., SULFONYLUREAS STIMULATE ISLET TISSUE TO SECRETE INSULIN. ... SULFONYLUREAS CAUSE DEGRANULATION OF BETA CELLS, A PHENOMENON ASSOC WITH INCR RATE OF SECRETION OF INSULIN. /SULFONYLUREAS/, ALTHOUGH MOLECULAR MECHANISM...NOT UNDERSTOOD, SEVERAL PERTINENT OBSERVATIONS HAVE BEEN MADE. ...TOLBUTAMIDE IS RESTRICTED IN ITS ACTION TO EXTRACELLULAR SPACE & DOES NOT NEED TO ENTER BETA CELL. INVOKED RELEASE OF INSULIN IS IMMEDIATE & INTIMATELY RELATED TO ACTION OF GLUCOSE...MAY SENSITIZE CELL TO NORMAL SECRETAGOGUE., Sulfonylureas are now...thought to act by a number of different mechanisms. 1. ...produce a depolarization of the pancreatic islet beta cell membrane potassium ion permeability. This results in a release of preformed insulin into the circulation and occurs mostly in non-insulin dependent diabetics. 2. ...reduce basal glucose output from the liver... 3. increase insulin receptor binding... 4. ...increasing intracellular levels of AMP... 5. increase insulin secretion by suppressing the release of glucagon and somatostatin from alpha and delta pancreatic cells. /Sulfonylureas/ | |
Record name | Tolbutamide | |
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Record name | TOLBUTAMIDE | |
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Product Name |
Tolbutamide | |
Color/Form |
WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER, Crystals | |
CAS RN |
64-77-7 | |
Record name | TOLBUTAMIDE | |
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Record name | Tolbutamide | |
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Record name | TOLBUTAMIDE | |
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Melting Point |
262 to 264 °F (NTP, 1992), 128.5-129.5 °C, MP: 41-43 °C; when anhyd, mp range is 130-133 °C /Sodium salt tetrahydrate/, 128.5 °C | |
Record name | TOLBUTAMIDE | |
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Record name | Tolbutamide | |
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Precursor scoring | Relevance Heuristic |
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Citations
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